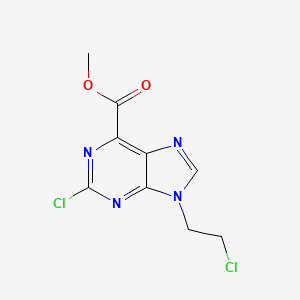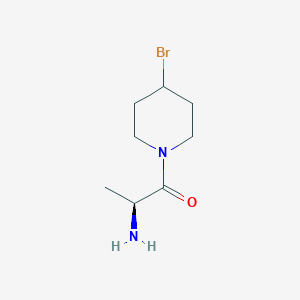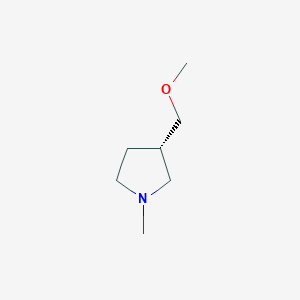
(3S)-3-(methoxymethyl)-1-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(methoxymethyl)-1-methylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a methoxymethyl group at the 3-position and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methoxymethyl)-1-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of Substituents: The methoxymethyl group is introduced using reagents like methoxymethyl chloride under basic conditions. The methyl group at the 1-position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: To achieve the desired stereochemistry.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure enantiomer.
化学反应分析
Types of Reactions
(3S)-3-(methoxymethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces various substituted pyrrolidines depending on the electrophile used.
科学研究应用
(3S)-3-(methoxymethyl)-1-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (3S)-3-(methoxymethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, metabolism, or cell signaling.
相似化合物的比较
Similar Compounds
(3S)-3-(Methoxymethyl)morpholine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
(1S,3S)-1-bromo-3-[3-(methoxymethyl)phenoxy]spiro[3.4]octane: Contains a spirocyclic structure with a methoxymethyl group.
Uniqueness
(3S)-3-(methoxymethyl)-1-methylpyrrolidine is unique due to its specific stereochemistry and substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
(3S)-3-(methoxymethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C7H15NO/c1-8-4-3-7(5-8)6-9-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
OKNHPLAISBUQCL-ZETCQYMHSA-N |
手性 SMILES |
CN1CC[C@@H](C1)COC |
规范 SMILES |
CN1CCC(C1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


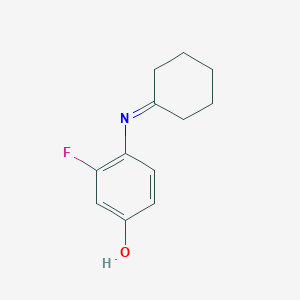
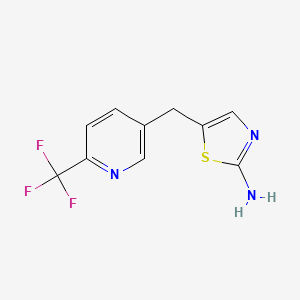
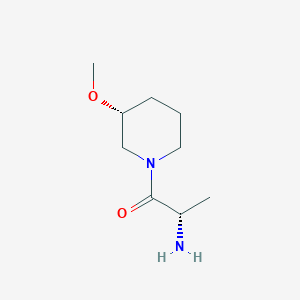
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
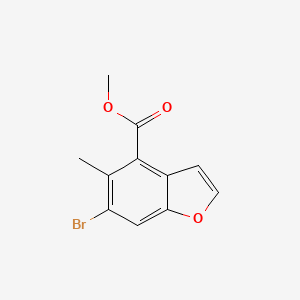
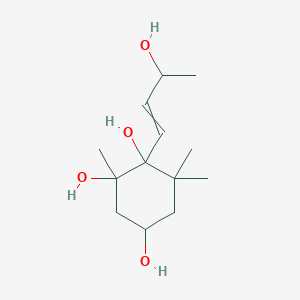
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)

